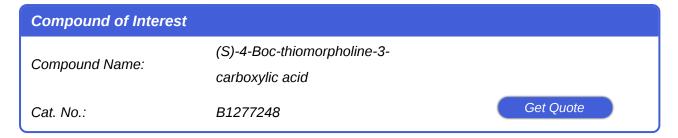


Application Notes and Protocols: Thiomorpholine Derivatives in Material Science and Polymer Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine and its derivatives are emerging as a versatile class of heterocyclic compounds with significant applications in material science and polymer chemistry. Their unique structural features, including the presence of both a secondary amine and a thioether group, allow for a wide range of chemical modifications and impart desirable properties to the resulting materials. This document provides an overview of their applications, particularly in the development of "smart" stimuli-responsive polymers, along with detailed experimental protocols and data.

Application 1: Stimuli-Responsive Polymers for Biomedical Applications

Thiomorpholine oxide-containing polymers have garnered significant interest due to their dual pH and temperature-responsive behavior. These "smart" materials can undergo reversible changes in their physical properties in response to external stimuli, making them highly attractive for applications such as drug delivery, tissue engineering, and diagnostics.

A key example is the polymer poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), which exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble,



leading to aggregation.[1][2] This transition is influenced by pH due to the protonation of the tertiary amine in the thiomorpholine ring.[1][3]

Data Presentation:

Table 1: Synthesis Yields of Thiomorpholine-Based Monomers

Monomer	Precursor	Reagents	Yield	Reference
Ethylthiomorpholi ne Methacrylate (THMA)	2- bromoethylmetha crylate, thiomorpholine	K₂CO₃, acetonitrile	75%	[1][3]
Ethylthiomorpholi ne Oxide Methacrylate (THOXMA)	THMA	H ₂ O ₂ (30% aq.)	80%	[1][3]

Table 2: Lower Critical Solution Temperature (LCST) of PTHOXMA and Copolymers at Different pH Values

Polymer	pH 7.4 (Physiological)	pH 10 (Alkaline)	pH 4 (Acidic)	Reference
PTHOXMA	~65 °C	~58 °C	No LCST observed	[2]
P(THOXMA-stat- HEMA) copolymers	Cloud points between 40-60 °C	Cloud points between 40-60 °C	No LCST observed	[1][2]

Note: The presence of co-monomers like hydroxyethyl methacrylate (HEMA) allows for the tuning of the LCST.[1]

Experimental Protocols:

Protocol 1: Synthesis of Ethylthiomorpholine Methacrylate (THMA)[1]



- Dissolve anhydrous K₂CO₃ (2.14 g, 15.5 mmol) in 100 mL of dry acetonitrile and stir for 30 minutes.
- Add thiomorpholine (1.56 mL, 15.5 mmol) to the mixture and stir for an additional 30 minutes.
- Add freshly prepared 2-bromoethyl methacrylate (3 g, 15.5 mmol) to the reaction mixture.
- Maintain the mixture under an inert atmosphere and heat at 40 °C for 6 days.
- Remove the solvent using a rotary evaporator.
- Add dichloromethane to the resulting oil and wash the organic phase six times with 100 mL of distilled water.
- Collect the organic layer, dry it with MgSO₄, filter, and concentrate under vacuum to obtain THMA as a brown oil.

Protocol 2: Synthesis of Ethylthiomorpholine Oxide Methacrylate (THOXMA)[1]

- Place 2-thiomorpholine ethyl methacrylate (THMA) (2.77 g, 12.8 mmol) in a single-neck round-bottom flask sealed with a rubber stopper.
- Keep the flask in an ice bath and purge with N₂ for 15 minutes.
- Slowly add a 30 wt% hydrogen peroxide solution (1.44 mL, 14.1 mmol).
- Stir the reaction mixture for 24 hours.
- Dilute the reaction with 50 mL of deionized water.
- Wash the aqueous solution three times with 100 mL of dichloromethane to remove unreacted starting material and byproducts. The product remains in the aqueous phase.

Protocol 3: RAFT Polymerization of THOXMA to form PTHOXMA[1]

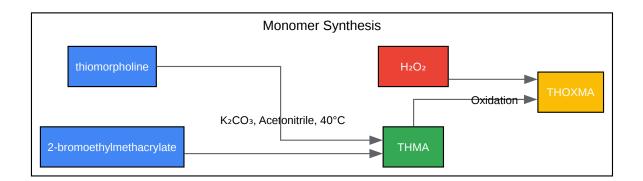
• In a 10 mL ampoule, mix THOXMA monomer, a suitable chain transfer agent (e.g., CPDB - 2-cyanoprop-2-yl dithiobenzoate), and an initiator (e.g., AIBN - Azobisisobutyronitrile) in a



solvent like DMSO.

- Degas the mixture by performing three freeze-pump-thaw cycles.
- Fill the ampoule with nitrogen and immerse it in an oil bath preheated to the desired reaction temperature (e.g., 75 °C).
- Take aliquots at regular intervals to monitor monomer conversion and polymer molecular weight by ¹H-NMR and Size Exclusion Chromatography (SEC).
- After the desired conversion is reached, quench the polymerization by cooling the ampoule in an ice bath and exposing it to air.

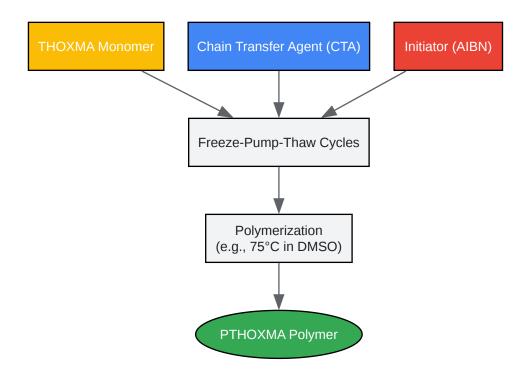
Visualizations:



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Caption: Synthesis pathway for THMA and THOXMA monomers.





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Caption: Experimental workflow for RAFT polymerization.

Application 2: Polymerization-Induced Self-Assembly (PISA)

N-acryloylthiomorpholine (NAT) is another important derivative used in polymer chemistry. It can be employed in Polymerization-Induced Self-Assembly (PISA), a powerful one-pot technique to produce block copolymer nano-objects of various morphologies.[4] PISA allows for the synthesis of spheres, worms, and vesicles by simply varying reaction parameters such as temperature and monomer concentration.[4] This method is highly efficient for creating functional nanostructures for various material science applications.

Experimental Protocols:

Protocol 4: General Procedure for Aqueous RAFT Dispersion Polymerization of NAT (PISA)[4]

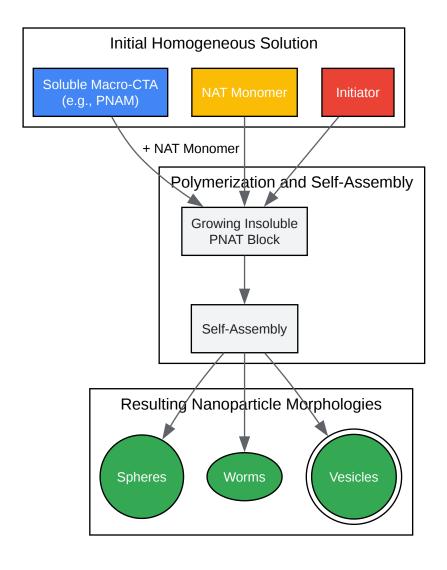
Prepare a macro-chain transfer agent (macro-CTA), for example, by polymerizing N-acryloylmorpholine (NAM) to a short length.



- In a reaction vessel, dissolve the macro-CTA and an initiator (e.g., a water-soluble azo initiator) in water.
- Add the N-acryloylthiomorpholine (NAT) monomer to the solution.
- Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) for at least 30 minutes.
- Immerse the reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization.
- The polymerization of NAT will cause the growing polymer chain to become insoluble, leading to self-assembly into nano-objects.
- The reaction is typically allowed to proceed for several hours to achieve high monomer conversion.
- The resulting nanoparticle dispersion can be analyzed by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Visualizations:





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Caption: Logical workflow of the PISA process.

Application 3: Solid-Phase Synthesis of Thiomorpholine Derivatives

Polymer-supported synthesis is a valuable technique for the preparation of libraries of small molecules, including thiomorpholine derivatives.[5] This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Experimental Protocols:





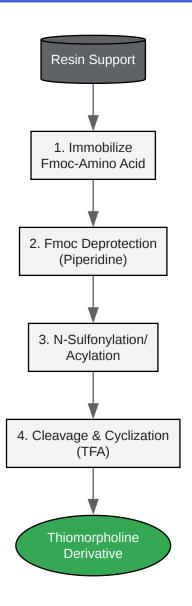


Protocol 5: General Solid-Phase Synthesis of N-sulfonylthiomorpholine-3-carboxylic Acid Derivatives[5]

- Resin Loading: Immobilize an appropriate Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) onto a suitable resin (e.g., Wang resin).
- Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in a suitable solvent (e.g., DMF).
- Sulfonylation/Acylation: React the free amine on the resin with a sulfonyl chloride or acyl chloride to introduce the desired N-substituent.
- Cyclization and Cleavage: Treat the resin with a cleavage cocktail containing trifluoroacetic
 acid (TFA) to simultaneously cleave the product from the resin and induce cyclization to form
 the thiomorpholine ring. The specific conditions for cyclization (e.g., neat TFA vs. 50% TFA in
 DCM) may need to be optimized depending on the substrate.[5]
- Work-up: After cleavage, concentrate the solution and purify the product as needed.

Visualizations:





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Caption: Workflow for solid-phase synthesis.

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